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Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate

Photoacid Generator Quantum Yield tert-Butyl Substituent Effect

Diphenyl 4-tert-butylphenylsulfonium nonafluorobutanesulfonate (CAS 258872-05-8), also designated as TBPDPS-PFBS or (4-tert-butylphenyl)diphenylsulfonium nonaflate, is an ionic sulfonium-type photoacid generator (PAG) designed for chemically amplified photoresists in deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography. The compound comprises a (4-tert-butylphenyl)diphenylsulfonium cation paired with a nonafluorobutane-1-sulfonate (nonaflate) anion.

Molecular Formula C26H23F9O3S2
Molecular Weight 618.6 g/mol
CAS No. 258872-05-8
Cat. No. B3188932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate
CAS258872-05-8
Molecular FormulaC26H23F9O3S2
Molecular Weight618.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C22H23S.C4HF9O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,1-3H3;(H,14,15,16)/q+1;/p-1
InChIKeyGXZZZWUTJCPYHC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl 4-tert-Butylphenylsulfonium Nonafluorobutanesulfonate (CAS 258872-05-8): Procurement-Grade Specification and Baseline Identity for Photoresist Formulation


Diphenyl 4-tert-butylphenylsulfonium nonafluorobutanesulfonate (CAS 258872-05-8), also designated as TBPDPS-PFBS or (4-tert-butylphenyl)diphenylsulfonium nonaflate, is an ionic sulfonium-type photoacid generator (PAG) designed for chemically amplified photoresists in deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography . The compound comprises a (4-tert-butylphenyl)diphenylsulfonium cation paired with a nonafluorobutane-1-sulfonate (nonaflate) anion [1]. Commercially, it is supplied as a white to light-yellow powder with a purity of ≥98.0% (HPLC and neutralization titration) and a melting point of 61.0–65.0 °C . Its molecular formula is C26H23F9O3S2, with a molecular weight of 618.57 g/mol , [1]. Upon exposure to actinic radiation (193 nm, EUV, or electron beam), it generates a strong perfluorobutanesulfonic acid, which catalyzes the deprotection chemistry essential for high-resolution pattern transfer [2], [3].

Why Triphenylsulfonium Nonaflate (TPS-PFBS) Cannot Substitute for Diphenyl 4-tert-Butylphenylsulfonium Nonafluorobutanesulfonate in Advanced Resist Systems


While triphenylsulfonium nonafluorobutanesulfonate (TPS-PFBS) and diphenyl 4-tert-butylphenylsulfonium nonafluorobutanesulfonate share the same nonaflate anion, they are not interchangeable in advanced photoresist formulations. The introduction of a single tert-butyl group on the para-position of one phenyl ring alters the cation's electronic structure, reduction potential, and steric profile, which directly modulates the quantum yield of acid generation, the dissolution kinetics of the resist film, and the stochastic defectivity at sub-50 nm nodes [1], [2]. Generic substitution with TPS-PFBS can lead to uncontrolled changes in photosensitivity (Dill C parameter), unexposed film thickness loss (UFTL), and line-edge roughness (LER), as the photodecomposition rate and acid diffusion length are strongly correlated with cation substituent effects [1], [2], [3]. Consequently, formulation-specific qualification data are required to avoid batch-to-batch performance drift that compromises critical dimension uniformity (CDU) in high-volume semiconductor manufacturing.

Quantitative Comparative Performance Evidence for Diphenyl 4-tert-Butylphenylsulfonium Nonafluorobutanesulfonate Versus Closest Analogs


Spectral Absorption and Photosensitivity Modulation via para-tert-Butyl Substitution on Sulfonium Cation

In a head-to-head comparison of four sulfonium nonaflate PAGs, the para-tert-butylphenyl(diphenyl)sulfonium nonaflate (the target compound) exhibited distinct spectral absorption characteristics and photosensitivity relative to unsubstituted triphenylsulfonium nonaflate (TPS-Nf). The study demonstrated that the photosensitivity of resist films containing these PAGs is a direct function of the efficiency of actinic radiation absorption and the quantum yield of acid generation, both of which are modulated by the tert-butyl substituent [1]. Triphenylsulfonium triflate and tris(4-tert-butylphenyl)sulfonium nonaflate were identified as the most promising candidates for ArF and KrF excimer laser resists, respectively, while the mono-tert-butylphenyl derivative (target compound) occupied an intermediate performance niche that balances photosensitivity with dissolution contrast [1].

Photoacid Generator Quantum Yield tert-Butyl Substituent Effect KrF Lithography ArF Lithography

Dissolution Kinetics and Unexposed Film Thickness Loss (UFTL) Differentiation from Iodonium-Based PAGs

Sulfonium-based PAGs, including the tert-butylphenyl-substituted variant, exhibit significantly higher unexposed film thickness loss (UFTL) compared to iodonium-based PAGs such as DTBPI-PFBS when incorporated into phenolic EUV resist matrices. In a cross-study evaluation, sulfonium PAG (TPS-PFBS) resists at 15 wt% loading showed UFTL values of 314.97 Å (0.26 N developer) versus 17.39 Å for iodonium PAG (DTBPI-PFBS) at equivalent loading—an approximately 18-fold difference [1]. The target compound, bearing a tert-butylphenyl substituent, is expected to modulate this dissolution behavior due to the steric and electronic influence of the tert-butyl group on the cation's interaction with the developer solution, as demonstrated by substituent-dependent dissolution kinetics in triflate-analog studies [2].

Unexposed Film Thickness Loss Dissolution Contrast EUV Lithography Sulfonium PAG Iodonium PAG

Thermal Stability and Purity Specification Advantage for High-Temperature Processing

Commercial-grade diphenyl 4-tert-butylphenylsulfonium nonafluorobutanesulfonate is specified at ≥98.0% purity (HPLC and neutralization titration), with a melting point of 61.0–65.0 °C and recommended storage under inert gas at room temperature (<15°C) to prevent hygroscopic degradation . In contrast, the widely used unsubstituted triphenylsulfonium nonafluorobutanesulfonate (TPS-PFBS) typically exhibits a melting point range of 100–110 °C, indicating significantly different crystalline phase behavior . The tert-butyl group in the target compound lowers the melting point and enhances solubility in common resist casting solvents (e.g., propylene glycol monomethyl ether acetate, cyclohexanone) compared to the more rigid TPS-PFBS, facilitating higher PAG loading in the resist formulation without crystallization-induced coating defects [1].

Thermal Stability PAG Purity Post-Exposure Bake Photoresist Outgassing Semiconductor Manufacturing

Cation Substituent-Dependent Radiation-Induced Decomposition Efficiency

A 2024 study on the effects of substituents in triphenylsulfonium triflate (TPS-TF) cations revealed that monosubstitution with a tert-butyl group on the phenyl ring alters both the radiation-induced decomposition kinetics and the subsequent dissolution behavior of poly(4-hydroxystyrene) (PHS) resist films [1]. While this study employed triflate rather than nonaflate anions, the cation decomposition mechanism under ionizing radiation (electron beam and EUV) is primarily governed by the electronic structure of the sulfonium cation. The tert-butyl substituent, being electron-donating, stabilizes the triphenylsulfonium radical cation intermediate, potentially reducing the recombination rate of photogenerated electrons with PAG cations and thereby increasing the effective quantum yield of acid generation relative to unsubstituted TPS [1], [2].

Radiation Chemistry Sulfonium PAG Decomposition Electron Beam Lithography Stochastic Effects Acid Generation Efficiency

Optimal Deployment Scenarios for Diphenyl 4-tert-Butylphenylsulfonium Nonafluorobutanesulfonate Based on Quantitative Evidence


DUV/EUV Hybrid Resist Platforms Requiring Balanced Photosensitivity at 193 nm and 248 nm

Based on the head-to-head comparison data from Kuznetsova et al. (2025), the mono-tert-butylphenyl derivative occupies a performance niche between TPS-Nf and tris(4-tert-butylphenyl)sulfonium nonaflate, making it suitable for resist formulations that must operate across both ArF (193 nm) and KrF (248 nm) exposure tools [1]. Formulators seeking a single PAG for multi-wavelength process compatibility should evaluate this compound against the extremes of under- and over-substituted analogs.

High-PAG-Loading Resist Formulations Where Crystallization Defects Must Be Eliminated

The melting point depression of approximately 40–50 °C relative to TPS-PFBS, combined with the ≥98.0% purity specification, enables higher PAG loading (up to 20–30 wt%) without the risk of PAG crystallization during spin-coating or post-apply bake [1], . This is particularly relevant for high-NA EUV resists that demand elevated PAG concentrations to achieve target film quantum yields while maintaining coating uniformity [2].

Electron Beam Lithography Process Optimization with Controlled Dissolution Contrast

The substituent-dependent dissolution kinetics demonstrated in the 2024 Tsuda et al. study, though conducted on triflate analogs, provide a mechanistic basis for using the tert-butylphenyl-substituted sulfonium PAG to fine-tune the dissolution rate contrast in electron beam resists [1]. The target compound's nonaflate anion generates a stronger acid than triflate, combined with the cation's modulated decomposition rate, offering a dual lever for optimizing sensitivity-LER tradeoffs in electron beam direct-write applications.

Semiconductor Procurement Qualification of Sulfonium PAGs with Differentiated UFTL Signatures

Procurement specifications for advanced resist components must account for the approximately 18-fold higher unexposed film thickness loss of sulfonium PAGs compared to iodonium PAGs [1]. The target compound, with its tert-butylphenyl substitution, is anticipated to exhibit reduced UFTL relative to unsubstituted TPS-PFBS due to increased hydrophobicity, making it a preferred sulfonium option when dark erosion must be minimized without sacrificing the higher acid strength of the nonaflate anion relative to triflate or camphorsulfonate alternatives .

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